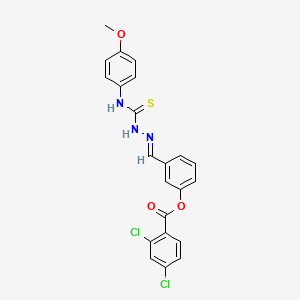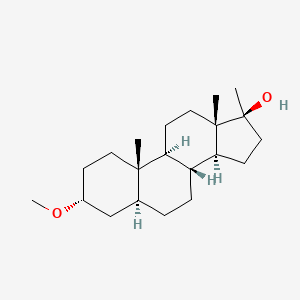
5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene is an organic compound with the molecular formula C7H12Cl2 It is a chlorinated derivative of pentene, characterized by the presence of two chlorine atoms attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene typically involves the chlorination of 2,4-dimethyl-1-pentene. One common method is the free radical chlorination using chlorine gas under UV light. The reaction proceeds as follows:
Initiation: Chlorine molecules are dissociated into chlorine radicals under UV light.
Propagation: The chlorine radicals react with 2,4-dimethyl-1-pentene to form this compound.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include alkylation of DNA, proteins, or other cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Chloro-4-(chloromethyl)-1-pentene: Similar structure but lacks the additional methyl groups.
5-Chloro-4-(chloromethyl)-4-methyl-1-pentene: Similar structure with one less methyl group.
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole: Contains a thiadiazole ring instead of a pentene chain.
特性
分子式 |
C8H14Cl2 |
|---|---|
分子量 |
181.10 g/mol |
IUPAC名 |
5-chloro-4-(chloromethyl)-2,4-dimethylpent-1-ene |
InChI |
InChI=1S/C8H14Cl2/c1-7(2)4-8(3,5-9)6-10/h1,4-6H2,2-3H3 |
InChIキー |
ZMSXEQLDCKEKDH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC(C)(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009411.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12009417.png)


![(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009436.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12009439.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009467.png)




